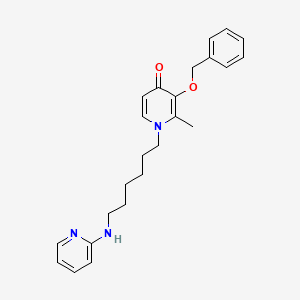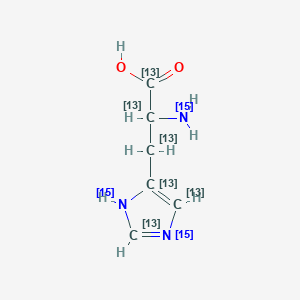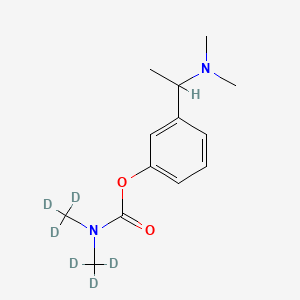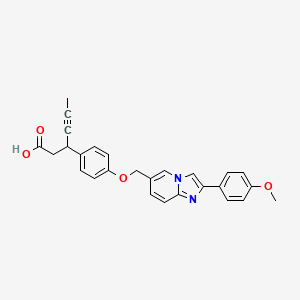
GPR40 agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40 agonist 5 is a synthetic compound designed to activate the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic β-cells and enteroendocrine cells of the small intestine. Activation of GPR40 by agonists like this compound enhances insulin secretion and incretin hormone release, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may start with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity for GPR40. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
GPR40 agonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
GPR40 agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPR40 receptor activation and its downstream effects.
Biology: Investigated for its role in modulating insulin secretion and incretin hormone release in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR40 and other related receptors.
Mechanism of Action
GPR40 agonist 5 exerts its effects by binding to the GPR40 receptor on the surface of pancreatic β-cells and enteroendocrine cells. This binding activates intracellular signaling pathways involving G-proteins, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the secretion of insulin and incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
AMG 837: Another GPR40 agonist with similar glucose-lowering effects.
TAK-875: A partial agonist of GPR40 that was investigated for its potential in treating type 2 diabetes but was discontinued due to safety concerns.
AM-1638: A full agonist of GPR40 that enhances both insulin and incretin secretion.
Uniqueness
GPR40 agonist 5 is unique in its ability to engage both the insulinogenic and incretinogenic axes, providing a dual mechanism for maintaining glycemic control. This dual action distinguishes it from other GPR40 agonists that may primarily target only one of these pathways .
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31) |
InChI Key |
NQANQPBUSXASMN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


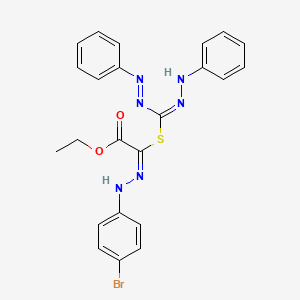
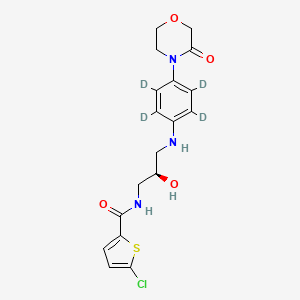

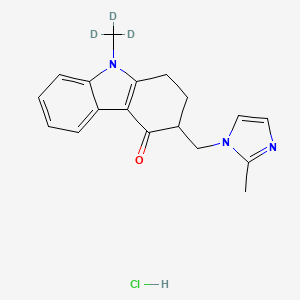

![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)

